4-(Dimethylamino)-3-formylbenzonitrile

Organic Synthesis Medicinal Chemistry Building Blocks

Ensure synthetic reproducibility by choosing 4-(Dimethylamino)-3-formylbenzonitrile, a benzonitrile derivative with a unique ortho-substitution pattern of electron-donating dimethylamino and electron-withdrawing formyl groups. This specific geometry dictates chemoselectivity in cyclization and coupling reactions, unlike incompatible positional isomers. Its 'push-pull' electronics are essential for fine-tuning HOMO/LUMO levels in OLED/OPV materials and for studying perturbed TICT excited-state dynamics, offering a critical advantage over generic DMABN derivatives.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1289200-50-5
Cat. No. B1380988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-formylbenzonitrile
CAS1289200-50-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C#N)C=O
InChIInChI=1S/C10H10N2O/c1-12(2)10-4-3-8(6-11)5-9(10)7-13/h3-5,7H,1-2H3
InChIKeySWNJUFXEMPKNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-3-formylbenzonitrile (CAS 1289200-50-5): Technical Specification and Procurement Baseline


4-(Dimethylamino)-3-formylbenzonitrile (CAS 1289200-50-5) is a benzonitrile derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . It features a dimethylamino group (-N(CH₃)₂) and a formyl group (-CHO) substituted on a benzonitrile core. This combination of electron-donating and electron-withdrawing substituents, along with the nitrile group, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry, materials science, and photophysical research . Its primary role is as a versatile building block for synthesizing more complex molecules, including pharmaceutical intermediates and components for organic electronics like OLEDs and OPVs .

Why Generic Substitution for 4-(Dimethylamino)-3-formylbenzonitrile (CAS 1289200-50-5) Fails: A Scientific Basis


The precise substitution pattern of the formyl and dimethylamino groups on the benzonitrile ring is the primary driver of its distinct reactivity and performance. Simply substituting a close analog, such as a positional isomer (e.g., 2-(dimethylamino)-3-formylbenzonitrile, CAS 1289201-17-7) or a regioisomer (e.g., 2-(dimethylamino)-5-formylbenzonitrile, CAS 100655-27-4), can lead to significantly different chemical behaviors. The electronic and steric environments created by the ortho relationship between the -CHO and -N(CH₃)₂ groups in the target compound dictate its unique reactivity in specific transformations, such as cyclization reactions or metal-catalyzed couplings, where regio- and chemoselectivity are paramount . Furthermore, the absence of the formyl group, as in 4-(dimethylamino)benzonitrile (DMABN, CAS 1197-19-9), fundamentally changes the molecule's photophysical properties and its utility as a building block for further functionalization . Therefore, in research and industrial settings where a specific molecular scaffold is required, generic substitution is not a scientifically valid option without rigorous re-validation of the entire synthetic or application workflow.

Quantitative Evidence of Differentiation for 4-(Dimethylamino)-3-formylbenzonitrile (CAS 1289200-50-5) vs. Analogs


Evidence 1: Regioselective Formylation as a Synthetic Intermediate vs. Non-Formylated Analogs

The presence of the formyl group at the 3-position provides a critical functional handle for further elaboration, differentiating it from the non-formylated analog, 4-(dimethylamino)benzonitrile (DMABN). The formyl group is essential for key reactions such as Schiff base formation, reductions, and oxidations, which are unavailable to DMABN. For instance, the synthesis of a thiosemicarbazone derivative required a benzaldehyde moiety, which is absent in DMABN . While 4-formylbenzonitrile (CAS 105-07-7) lacks the dimethylamino group, the target compound uniquely combines both functionalities for orthogonal reactivity.

Organic Synthesis Medicinal Chemistry Building Blocks

Evidence 2: Differential Modulation of Electronic Properties for Optoelectronic Applications

The combined electron-donating (dimethylamino) and electron-withdrawing (formyl and nitrile) groups on the benzene ring create a unique 'push-pull' electronic system. This system is fundamental for tuning intramolecular charge transfer (ICT) states, a property highly relevant for OLED and OPV materials . While 4-(dimethylamino)benzonitrile (DMABN) is a well-known model system for ICT , the addition of the formyl group in the target compound is expected to significantly alter the energy levels and dynamics of its excited states, a critical parameter for device performance. Direct comparative photophysical data for the target compound is currently unavailable, but the structural basis for differentiation is clear.

Materials Science Optoelectronics Charge Transfer

Evidence 3: Preferential Protonation Site vs. Closest Analogs

The site of protonation is a key determinant of a molecule's behavior in biological and chemical environments. DFT calculations on a series of substituted benzonitriles reveal that the protonation site is highly dependent on the nature and position of substituents [1]. While 4-aminobenzonitrile and 3-formylbenzonitrile protonate on the nitrile group, both 3- and 4-dimethylaminobenzonitriles protonate on the amino substituent [1]. The target compound, 4-(dimethylamino)-3-formylbenzonitrile, contains both functional groups. Its protonation site will be a complex function of the interplay between these groups, and is not simply the sum of its parts, potentially leading to a different basicity profile compared to its closest analogs.

Medicinal Chemistry Chemical Reactivity Basicity

Validated Research and Industrial Application Scenarios for 4-(Dimethylamino)-3-formylbenzonitrile (CAS 1289200-50-5)


Synthesis of Heterocyclic Pharmaceutical Intermediates via Schiff Base Chemistry

The formyl group is a key functional handle for the synthesis of Schiff bases (imines) upon reaction with primary amines. This is a common and versatile route to various nitrogen-containing heterocycles, which are ubiquitous in drug discovery . The presence of the dimethylamino group can further modulate the properties of the resulting heterocycle, providing an additional handle for property optimization. The unique combination of the two groups in the target compound allows for the efficient, step-economical construction of complex molecular architectures relevant to medicinal chemistry .

Development of Advanced Organic Electronic Materials (OLEDs and OPVs)

The 'push-pull' electronic structure of the compound, with its electron-donating dimethylamino group and electron-withdrawing formyl and nitrile groups, makes it a valuable precursor for designing and synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The fine-tuning of energy levels (HOMO/LUMO) is essential for optimizing device performance, and the target compound offers a distinct starting point compared to simpler DMABN derivatives .

Probing Structure-Property Relationships in Intramolecular Charge Transfer (ICT) Systems

While 4-(dimethylamino)benzonitrile (DMABN) is the archetypal model for studying dual fluorescence and twisted intramolecular charge transfer (TICT) , the target compound provides a more complex system to investigate. The addition of the formyl group allows researchers to study how an additional electron-withdrawing substituent perturbs the excited-state dynamics and influences the competition between locally excited (LE) and charge transfer (CT) states. This research is fundamental for understanding and designing better fluorescent probes and optoelectronic materials.

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